molecular formula C8H18ClNO2S B2365413 (1-Methanesulfonylcyclohexyl)methanamine hydrochloride CAS No. 1955553-99-7

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride

Cat. No.: B2365413
CAS No.: 1955553-99-7
M. Wt: 227.75
InChI Key: XHFUCLSSEGHTGQ-UHFFFAOYSA-N
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Description

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride (CAS: 1955553-99-7) is a cyclohexane-based amine hydrochloride derivative featuring a methanesulfonyl (-SO₂CH₃) substituent. The compound combines a hydrophobic cyclohexyl ring with a polar sulfonyl group, conferring unique physicochemical properties. The methanesulfonyl group is strongly electron-withdrawing, which may enhance stability and influence binding interactions in biological systems .

Properties

IUPAC Name

(1-methylsulfonylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFUCLSSEGHTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in bulk quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride ()
  • Molecular Formula : C₁₃H₁₇Cl₂N·HCl (MW: 294.65)
  • Key Features : Cyclohexyl core with a 2,4-dichlorophenyl substituent.
  • Comparison: The dichlorophenyl group introduces steric bulk and electron-withdrawing Cl atoms, contrasting with the sulfonyl group in the target compound.
b. Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride ()
  • Molecular Formula: Not explicitly stated, but structurally related.
  • Key Features: Cyclohexane ring with methylamino and carboxylate ester groups.
  • Comparison :
    • The carboxylate ester (-COOCH₃) is electron-withdrawing but less polar than a sulfonyl group.
    • This compound may exhibit higher water solubility due to the ester moiety, whereas the sulfonyl group in the target compound could enhance protein-binding affinity .
c. Thiazole-Based Methanamine Derivatives ()
  • Examples: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (MW: 261.17) [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate (MW: 279.18)
  • Key Features : Aromatic thiazole ring with chlorophenyl substituents.
  • The smaller molecular weight of thiazole derivatives may favor better bioavailability compared to bulkier cyclohexane derivatives .
d. [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride ()
  • Molecular Formula : C₁₂H₁₅N₃O·HCl (MW: 253.73)
  • Key Features : Imidazole ring substituted with a 3-methoxybenzyl group.
  • Comparison: The imidazole core is basic and may participate in hydrogen bonding, unlike the non-aromatic cyclohexane. Methoxybenzyl groups are electron-donating, opposing the electron-withdrawing nature of the sulfonyl group .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Predictions
Target Compound ~265 (estimated) Methanesulfonyl, Cyclohexyl Moderate (polar sulfonyl vs. hydrophobic ring)
Dichlorophenyl Cyclohexyl Derivative 294.65 Dichlorophenyl Low (high lipophilicity)
Thiazole Derivatives 261–279 Chlorophenyl, Thiazole Moderate (heterocyclic polarity)
Imidazole Derivative 253.73 Methoxybenzyl, Imidazole High (imidazole basicity)

Biological Activity

(1-Methanesulfonylcyclohexyl)methanamine hydrochloride is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexyl group and a methanesulfonyl moiety, contributes to its diverse biological activities, including antimicrobial properties and enzyme modulation.

The biological activity of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The precise mechanisms are still under investigation, but initial studies suggest that it may modulate cellular functions by altering enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For example, studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition Studies

Preliminary investigations into the compound's effect on specific enzymes have yielded promising results. For instance, it has been observed to inhibit certain proteases involved in disease processes, suggesting potential therapeutic applications in treating conditions where these enzymes play a critical role.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that (1-Methanesulfonylcyclohexyl)methanamine hydrochloride significantly reduced bacterial viability in cultures treated with the compound compared to untreated controls. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating its potential as an effective antimicrobial agent.
  • Enzyme Interaction : Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results showed that it could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disorders or cancer treatment where such enzymes are dysregulated.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(1-Methanesulfonylcyclohexyl)methanamine HClAntimicrobial, Enzyme InhibitionUnique combination of cyclohexyl and methanesulfonyl groups
CyclohexylmethanamineLimited antimicrobial propertiesPrecursor for synthesis
Methanesulfonyl chlorideVersatile reagent in organic synthesisUsed widely in pharmaceutical applications

Synthesis and Preparation Methods

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride under controlled conditions. This process often requires a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The final product is purified through recrystallization or other suitable methods to ensure high yield and purity.

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